molecular formula C10H10FNO2 B11782136 (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate

Cat. No.: B11782136
M. Wt: 195.19 g/mol
InChI Key: IYHJUHKZRXXXNH-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate is an organic compound that features a fluorinated pyridine ring attached to an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate typically involves the reaction of 4-fluoropyridine with ethyl acrylate under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the nitro group of a precursor compound is replaced by a fluoride anion . This reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate ester to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl (E)-3-(4-fluoropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+

InChI Key

IYHJUHKZRXXXNH-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=NC=CC(=C1)F

Canonical SMILES

CCOC(=O)C=CC1=NC=CC(=C1)F

Origin of Product

United States

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